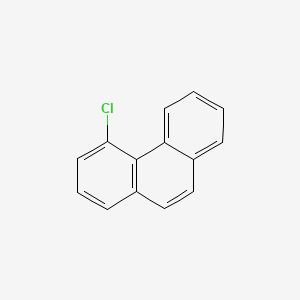

4-Chlorophenanthrene

説明

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

Phenanthrene (B1679779) (C₁₄H₁₀) is a planar, non-polar molecule composed of three fused benzene (B151609) rings arranged in an angular fashion ontosight.aiwikipedia.org. It is a common environmental pollutant, primarily generated from the incomplete combustion of organic matter, fossil fuels, and biomass ontosight.aitpsgc-pwgsc.gc.caiarc.fr. As a member of the PAH family, phenanthrene and its derivatives share characteristics such as aromaticity and a propensity for electrophilic substitution reactions slideshare.net. The introduction of a chlorine atom, as seen in 4-Chlorophenanthrene, modifies the parent molecule's electronic and steric properties, influencing its solubility, volatility, and reactivity ontosight.ai. Chlorinated PAHs (ClPAHs), including chlorophenanthrenes, are often formed through secondary reactions, such as the reaction of PAHs with chlorine during pyrosynthesis or water disinfection processes researchgate.netacs.org. These chlorinated analogues can exhibit different toxicological profiles compared to their parent compounds researchgate.netinnocua.net.

Significance of Phenanthrene Derivatives in Contemporary Materials Science and Environmental Studies

Phenanthrene and its derivatives are increasingly recognized for their utility in materials science and environmental research. In materials science, specifically in the field of organic electronics, phenanthrene derivatives have shown promise as components in organic light-emitting diodes (OLEDs) google.comresearchgate.netacademie-sciences.fracademie-sciences.fr. Compounds with cyano groups, for instance, have demonstrated high electronic affinity, making them suitable for electron-injection or hole-blocking layers in OLEDs researchgate.netacademie-sciences.fr. The tunable electronic and optical properties of phenanthrene scaffolds, achieved through various substitutions, make them attractive for developing new optoelectronic materials academie-sciences.fracademie-sciences.fr.

In environmental studies, phenanthrene itself is used as a marker compound for monitoring PAH pollution and understanding their environmental fate ontosight.ai. Chlorinated phenanthrenes, such as this compound, are also subjects of environmental investigation due to their presence in various environmental matrices like tap water and sediment, often arising from anthropogenic activities researchgate.netacs.org. Research into the environmental behavior, sources, and effects of ClPAHs is crucial for risk assessment innocua.net. Furthermore, the development of analytical methods for detecting and quantifying PAHs and their derivatives, including chlorophenanthrenes, in environmental samples is an active area of research, aiding in environmental monitoring and the assessment of human exposure researchgate.netnih.govenvirosymposium.group.

Compound List:

this compound

Phenanthrene

Phenanthrene-delta(sup 2(1H),alpha)-acetic acid, 3,4,4a-alpha,4b-beta,5,6,7,8,8a-alpha,9,10,10a-beta-dodecahydro-7-beta-hydroxy-4b-methyl-, 2-(dimethylamino)ethyl ester, methanesulfonate, (E)-

1,2-Phenanthrenediol, 1,2-dihydro-, diacetate, trans-

3,9-Dicyano-5,6,6a,10a-tetrahydro-4a,7,7,10a-tetramethyl-2H-phenanthrene-2(4aH),8(7H)-dione

2-Chlorophenanthrene

3-Chlorophenanthrene

9-Chlorophenanthrene

9-Chlorofluorene

7-Chlorobenz[a]anthracene

7,12-Dichlorobenz[a]anthracene

3-Chlorofluoranthene

6-Chlorobenz[a]pyrene

Naphthalene

Anthracene

Fluorene

Fluoranthene

Pyrene

Chrysene

Benzo[a]anthracene

Benzo[b]fluoranthene

Benzo[k]fluoranthene

Benzo[a]pyrene

Indeno[1,2,3-cd]pyrene

Benzo[g,h,i]perylene

Dibenz[a,h]anthracene

Dibenzo[a,e]pyrene

Dibenzo[a,l]pyrene

Anthanthrene

Papaverine

Morphine

Codeine

Dextromethorphan

Halofantrine

Sanguinarine

Fagaronine

Bicolorine

Trisphaeridine

Polychlorinated biphenyls (PCBs)

Polychlorinated naphthalenes (PCNs)

Polychlorinated dibenzo-p-dioxins (PCDDs)

Polychlorinated dibenzofurans (PCDFs)

TCDD/Fs (2,3,7,8-Tetrachlorodibenzo-p-dioxin)

Data Table:

| Property | Phenanthrene | This compound | 2-Chlorophenanthrene |

| Molecular Formula | C₁₄H₁₀ | C₁₄H₉Cl | C₁₄H₉Cl |

| Molecular Weight ( g/mol ) | 178.23 | 212.67 (approx.) ontosight.aichemsrc.com | 212.67 nih.gov |

| Melting Point (°C) | 101 | 108-110 ontosight.ai | N/A |

| Boiling Point (°C) | 332 | 370.1 chemsrc.comlookchem.com | N/A |

| Density (g/cm³) | N/A | 1.253 chemsrc.comlookchem.com | N/A |

| Vapor Pressure (mmHg at 25°C) | N/A | 2.42E-05 chemsrc.comlookchem.com | N/A |

| XLogP3 | N/A | 4.646 chemsrc.com | 5.4 nih.gov |

| Solubility | Slightly soluble in water; soluble in organic solvents ontosight.ai | N/A | N/A |

| Appearance | White, crystalline solid | Solid ontosight.ai | Solid nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chlorophenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUAXSKHZIJCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946919 | |

| Record name | 4-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24079-43-4 | |

| Record name | Phenanthrene, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024079434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorophenanthrene and Analogues

Regioselective Synthesis of 4-Chlorophenanthrene

Achieving regioselectivity in the synthesis of substituted phenanthrenes is a formidable challenge. The following sections explore methodologies aimed at the controlled formation of the this compound isomer.

Bull-Hutchings-Quayle (BHQ) Reaction Pathways

The Bull-Hutchings-Quayle (BHQ) reaction is a powerful tool for the construction of polycyclic aromatic systems through a benzannulation strategy. While not extensively documented for the direct synthesis of this compound, the principles of the BHQ reaction can be applied to achieve this target. The reaction typically involves the cyclization of a suitably substituted precursor, often a biaryl system, to form a new aromatic ring.

A hypothetical BHQ reaction pathway to this compound could involve the acid-catalyzed cyclization of a precursor such as a 2'-substituted biphenyl-2-carboxylic acid. The strategic placement of a chlorine atom on one of the phenyl rings of the biphenyl (B1667301) starting material would be crucial for directing the cyclization to yield the desired 4-chloro isomer. The general mechanism involves the formation of an acylium ion, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to afford the phenanthrene (B1679779) core.

Table 1: Hypothetical BHQ Reaction for this compound

| Step | Description |

| 1. Acylium Ion Formation | The carboxylic acid precursor is treated with a strong acid (e.g., polyphosphoric acid) to generate a reactive acylium ion. |

| 2. Intramolecular Cyclization | The acylium ion undergoes an intramolecular electrophilic attack on the adjacent phenyl ring to form a six-membered ring intermediate. |

| 3. Dehydration | The intermediate undergoes dehydration to form the fully aromatic phenanthrene ring system. |

Copper-Mediated Domino Benzannulation Approaches

Copper-catalyzed domino reactions have emerged as an efficient methodology for the synthesis of complex aromatic molecules in a single pot. These reactions often involve a cascade of bond-forming events, leading to the rapid construction of polycyclic frameworks. A copper-mediated domino benzannulation approach to this compound would likely involve the coupling and subsequent cyclization of appropriately functionalized precursors.

For instance, a possible route could involve the copper-catalyzed coupling of a 2-halobiphenyl with a terminal alkyne, followed by an intramolecular cyclization to form the phenanthrene skeleton. The regioselectivity would be dictated by the substitution pattern of the starting materials. The use of a chlorinated biphenyl precursor would ensure the incorporation of the chlorine atom at the desired position.

Chlorination of Parent Phenanthrene and Isomeric Distribution

The direct electrophilic chlorination of phenanthrene is a straightforward approach to obtaining chlorophenanthrenes. However, this method typically suffers from a lack of regioselectivity, leading to a mixture of isomeric products. The phenanthrene nucleus has five distinct positions for monosubstitution (1, 2, 3, 4, and 9), and their reactivity towards electrophiles varies.

The distribution of monochlorophenanthrene isomers is influenced by both electronic and steric factors. The 9- and 10-positions are generally the most reactive due to the formation of more stable carbocation intermediates. However, substitution at the 1-, 2-, 3-, and 4-positions also occurs. Achieving a high yield of this compound through direct chlorination is challenging and often requires careful optimization of reaction conditions, including the choice of chlorinating agent, solvent, and temperature. The separation of the desired 4-chloro isomer from the product mixture can also be a significant hurdle.

Table 2: Relative Reactivity of Phenanthrene Positions to Electrophilic Attack

| Position | Relative Reactivity | Major Isomers in Chlorination |

| 9 | High | 9-Chlorophenanthrene |

| 1 | Moderate | 1-Chlorophenanthrene |

| 4 | Moderate | This compound |

| 3 | Low | 3-Chlorophenanthrene |

| 2 | Low | 2-Chlorophenanthrene |

Advanced Synthetic Routes to Chlorophenanthrene Derivatives

Beyond the synthesis of the parent this compound, the development of methods for its further functionalization is crucial for accessing a wider range of derivatives with tailored properties.

Directed Metalation Strategies for Functionalization

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic compounds. This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position.

To apply this strategy to a this compound system, a suitable DMG would need to be installed on the phenanthrene core. For example, a carboxamide or a methoxy (B1213986) group could serve as a DMG. Once the molecule is lithiated at the specific position, a variety of electrophiles can be introduced to generate a diverse array of substituted chlorophenanthrene derivatives. This method offers a high degree of control over the position of functionalization, which is often difficult to achieve through classical electrophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as an excellent substrate in these reactions, allowing for the introduction of a wide range of substituents at the 4-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a broad range of functional groups, enabling the synthesis of 4-aryl- and 4-vinylphenanthrenes.

Table 3: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Ar-B(OH)₂) | Product |

| Phenylboronic acid | 4-Phenylphenanthrene |

| 4-Tolylboronic acid | 4-(4-Tolyl)phenanthrene |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)phenanthrene |

| Vinylboronic acid | 4-Vinylphenanthrene |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for this compound. This reaction is also catalyzed by palladium and is known for its high efficiency and functional group tolerance. It provides a complementary method to the Suzuki-Miyaura coupling for the synthesis of various 4-substituted phenanthrenes. nobelprize.orgorganic-chemistry.org

Table 4: Examples of Palladium-Catalyzed Negishi Coupling of this compound

| Coupling Partner (R-ZnX) | Product |

| Phenylzinc chloride | 4-Phenylphenanthrene |

| Alkylzinc halide | 4-Alkylphenanthrene |

| Alkenylzinc halide | 4-Alkenylphenanthrene |

| Alkynylzinc halide | 4-Alkynylphenanthrene |

Suzuki Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon (C-C) bonds. youtube.comyoutube.com This methodology is particularly effective for synthesizing biaryl compounds and can be applied to the construction of substituted phenanthrenes. acs.orgresearchgate.net The reaction typically involves an organoboron species (like a boronic acid or ester) and an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.commdpi.com

The general catalytic cycle for a Suzuki coupling proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., a chloro-substituted aromatic compound) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is often facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

For the synthesis of a 4-substituted phenanthrene analogue, a common strategy would involve the coupling of a suitably functionalized biphenyl derivative. For instance, a chlorobiphenyl compound could be coupled with an organoboron reagent under Suzuki conditions to construct the third aromatic ring, leading to the phenanthrene core. The modularity of this reaction allows for the incorporation of substituents at various sites on the phenanthrene product. nih.govresearchgate.net While the Suzuki coupling is a preferred method due to the stability, low toxicity, and ease of preparation of the boronic acid reagents, specific conditions must be optimized for each substrate. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Function |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the C-C bond formation. |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the palladium catalyst and influences reactivity. |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, DMF, Dioxane | Provides the medium for the reaction. |

| Reactants | Aryl Halide & Arylboronic Acid | The coupling partners that form the new biaryl structure. |

Cyclodimerization for Macrocycle Formation

Phenanthrene and its analogues can serve as fundamental units in the construction of larger, complex structures such as conjugated macrocycles. These macrocycles are of significant interest in materials science for their unique electronic and photophysical properties. Synthetic strategies to form these large rings often involve cyclization or cyclodimerization reactions of phenanthrene-containing precursors.

One prominent method for creating these structures is through transition-metal-catalyzed cycloisomerization reactions. nih.govresearchgate.net In this approach, readily available biphenyl derivatives containing alkyne units at ortho-positions can be converted into substituted phenanthrenes. nih.govresearchgate.net This 6-endo-dig cyclization is catalyzed by various transition metals such as PtCl₂, AuCl₃, or InCl₃. researchgate.net The reaction's modular nature allows for significant structural variation, enabling the synthesis of diverse polycyclic aromatic hydrocarbons (PAHs). nih.gov

These phenanthrene units can then be linked together to form macrocycles. The specific geometry and electronic properties of the resulting macrocycle are dictated by the substitution pattern on the phenanthrene building blocks and the nature of the linking units.

Table 2: Catalysts in Phenanthrene Synthesis via Cycloisomerization

| Catalyst | Reaction Type | Key Feature |

|---|---|---|

| PtCl₂ | Cycloisomerization | Effective for converting ortho-alkynyl biphenyls to phenanthrenes. nih.gov |

| AuCl₃ / AuCl | Cycloisomerization | Also used for 6-endo-dig cyclization of biphenyl derivatives. nih.gov |

| GaCl₃ / InCl₃ | Cycloisomerization | Lewis acid catalysts that promote the formation of the phenanthrene core. nih.gov |

Annulative Cross-Coupling for Novel Nanocarbon Structures

Annulative π-extension (APEX) is a powerful synthetic strategy that allows for the rapid construction of fused aromatic systems, including complex nanocarbon structures, from simpler aromatic compounds in a single step. nih.gov This approach is highly valuable for extending the π-conjugation of molecules like phenanthrene, thereby tuning their electronic and optical properties for applications in materials science. nii.ac.jp The APEX reaction avoids the need for pre-functionalization of the aromatic starting material, making it an efficient method for late-stage molecular modification. nih.gov

This methodology can be applied to phenanthrene and its analogues to create larger, planar nanographene segments or curved nanostructures. For example, a living annulative π-extension polymerization has been developed for the synthesis of graphene nanoribbons (GNRs). nih.gov In this process, a monomer polymerizes in an annulative fashion from an initiator, such as phenanthrene, in the presence of a palladium/silver catalyst system. nih.gov This reaction proceeds via the activation of two C-H bonds on a polycyclic aromatic hydrocarbon, leading to the formation of a new fused aromatic ring with each propagation step. nih.gov

Furthermore, dearomative annulative π-extension (DAPEX) has been developed to enable π-elongation at the less reactive regions of PAHs, providing access to previously untapped nanographene structures. researchgate.net These advanced synthetic tools open the door to a wide variety of novel carbon-rich materials built from phenanthrene-like precursors.

Table 3: Overview of Annulative π-Extension (APEX) Concepts

| Method | Description | Application |

|---|---|---|

| APEX | One-pot π-extension without pre-functionalization of arenes. nih.gov | Accessing fused aromatic systems and heteroarenes. nih.gov |

| Living APEX Polymerization | Controlled, chain-growth polymerization to form graphene nanoribbons. nih.gov | Synthesis of GNRs with controlled width, length, and edge structure. nih.gov |

| DAPEX | Dearomative annulative π-extension at less-reactive M-regions of PAHs. researchgate.net | Diversity-oriented synthesis of novel nanographenes. researchgate.net |

Chemical Reactivity and Derivatization Pathways of 4 Chlorophenanthrene

Aryl Halide Reactivity in Cross-Coupling Formations

The chlorine atom at the 4-position of phenanthrene (B1679779) renders 4-chlorophenanthrene susceptible to various palladium- and copper-catalyzed cross-coupling reactions, characteristic of aryl halides. These reactions are pivotal for extending the π-system or introducing new functional groups. For instance, Sonogashira coupling conditions have been employed to install phenylacetylene (B144264) groups onto this compound, facilitated by the activated nature of the aryl chloride researchgate.net. Similarly, Suzuki-Miyaura coupling reactions, utilizing palladium catalysts, have been used to couple this compound derivatives with arylboronic acids or their equivalents to form biaryl linkages, which are crucial steps in the synthesis of larger π-conjugated systems researchgate.netthieme-connect.comthieme-connect.desioc-journal.cnjmchemsci.com. Electrochemical reductive cross-coupling methods, employing iron anodes and nickel catalysts, have also demonstrated the capacity to couple aryl halides, including chlorinated aromatics, with other partners, offering a mild pathway for C-C bond formation nih.gov.

Table 1: Examples of Cross-Coupling Reactions Involving this compound Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Key Product Type | Citation(s) |

| Sonogashira Coupling | Phenylacetylene | Pd catalyst (implied) | Phenylacetylene-substituted phenanthrenes | researchgate.net |

| Suzuki-Miyaura Coupling | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(phenanthren-4-yl)isophthalaldehyde | thieme-connect.comthieme-connect.de |

| Annulative Cross-Coupling | Biphenylene | Pd catalyst (optimized conditions) | Polyaromatics embedding an eight-membered ring | researchgate.net |

| Electrochemical Cross-Coupling | Functionalized aryl halides (general) | Fe anode, Ni(II) catalyst | 4-amino-6-arylpyrimidines (from chloropyrimidines and aryl halides) | nih.gov |

Formation of Sterically Demanding Molecular Architectures

The inherent steric constraints of the phenanthrene core, particularly at the "bay" region (C4-C5), make it an ideal platform for constructing sterically demanding molecular architectures. The presence of a substituent at the C4 position, such as the chlorine atom in this compound, can lead to significant deformations in the resulting molecular structures.

This compound has been utilized as a precursor in the synthesis of o-carborane-functionalized non-linear polycyclic aromatic hydrocarbons (PAHs). By attaching phenyl-o-carborane moieties to sterically hindered positions of phenanthrene, such as the C4 position, researchers have created highly twisted aromatic cores. These structures exhibit significant deformation of the carborane ring and possess some of the longest reported C-C bonds in carborane compounds. The synthesis typically involves preparing this compound, followed by functionalization steps like Sonogashira coupling to introduce the carborane precursor researchgate.netnih.govresearchgate.net. The resulting materials often display unique photophysical properties, including intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) nih.gov.

The incorporation of this compound into synthetic strategies has been instrumental in building non-linear acenes and other π-extended systems with complex geometries. Annulative cross-coupling reactions involving this compound derivatives, for example, have been employed to create polyaromatics that embed eight-membered rings, leading to negatively curved nanographenes researchgate.netcolab.ws. These reactions, often palladium-catalyzed, allow for the formation of new C-C bonds, effectively extending the π-system and introducing curvature. Furthermore, this compound can be functionalized via Suzuki coupling to create precursors that, upon subsequent cyclization reactions, yield complex fused ring systems, such as those explored in the synthesis of tetrabenzo-circumazulene thieme-connect.comthieme-connect.de. The steric repulsions inherent in these structures, amplified by substituents at positions like C4, are key to achieving these non-planar, curved architectures.

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular cyclization reactions are critical for forming fused ring systems and complex polycyclic structures from functionalized precursors, with this compound serving as a starting material or intermediate.

The Heck reaction, a palladium-catalyzed coupling between an aryl halide and an alkene, can be adapted for intramolecular cyclizations to construct fused ring systems. Palladium-catalyzed cyclodimerization of this compound has been reported as a method for synthesizing cyclobisphenanthrene, a lemniscular PAH researchgate.net. Additionally, this compound has been used to synthesize precursors that undergo Heck coupling to form fused ring systems, such as those investigated in the context of circumazulene synthesis thieme-connect.comthieme-connect.de. These reactions leverage the aryl halide functionality to forge new carbon-carbon bonds, thereby closing rings and extending the polycyclic framework.

Table 2: Examples of Intramolecular Cyclization and Ring-Closing Reactions

| Reaction Type | Starting Material/Precursor | Reaction Conditions | Product Type | Citation(s) |

| Cyclodimerization | This compound | Pd-catalyzed | Cyclobisphenanthrene | researchgate.net |

| Heck Coupling | 2-(phenanthren-4-yl)isophthalaldehyde (derived from this compound) | Pd(PCy₃)₂Cl₂, DBU, microwave, 150°C | Tetrabenzo-fused circumazulene precursors | thieme-connect.comthieme-connect.de |

| Scholl Reaction | Derivatives of this compound (e.g., precursors for annulative coupling) | Lewis acids (e.g., FeCl₃, AlCl₃) or oxidizing agents (e.g., DDQ/TfOH) [general context] | Negatively curved nanographenes, fused rings | thieme-connect.deresearchgate.netcolab.ws |

The Scholl reaction, an intramolecular oxidative cyclodehydrogenation, is a powerful tool for forming new C-C bonds and creating extended π-systems, often leading to curved nanographenes. Derivatives of this compound have been employed in strategies utilizing the Scholl reaction to construct complex polycyclic structures, including those with embedded eight-membered rings, which are precursors to negatively curved nanographenes researchgate.netcolab.ws. For example, annulative coupling reactions of chlorophenanthrene derivatives, followed by Scholl-type cyclization, have provided access to substructures essential for these curved materials colab.ws. Mechanochemical Scholl reactions have also been developed, offering regioselective functionalization of curved nanographenes nih.gov. The Scholl reaction typically involves strong Lewis acids or oxidizing agents to facilitate the cyclization of aromatic precursors thieme-connect.de.

Compound List

this compound

Phenanthrene

Benzo(k)tetraphene

Phenyl-o-carborane

o-Carborane

Biphenylene

Cyclobisphenanthrene

Tetrabenzo-circumazulene

2-(phenanthren-4-yl)isophthalaldehyde

Hexa-peri-hexabenzocoronene (HBC)

Advanced Computational and Spectroscopic Characterization in 4 Chlorophenanthrene Research

Theoretical Investigations of Molecular Structure and Dynamics

Theoretical investigations play a crucial role in understanding the fundamental properties of molecules like 4-Chlorophenanthrene, providing insights into their structure, electronic behavior, and potential reactivity pathways.

Analysis of Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule, particularly its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for predicting its chemical reactivity, optical absorption, and charge transfer characteristics researchgate.netaimspress.com. DFT and time-dependent DFT (TD-DFT) methods are commonly employed to calculate these frontier molecular orbitals (FMOs) and their energy gap bhu.ac.inresearchgate.netjournalirjpac.com. The HOMO-LUMO energy gap, for instance, is often correlated with a molecule's stability and reactivity researchgate.netaimspress.comresearchgate.net. While specific HOMO and LUMO energy values for this compound were not found in the surveyed literature, studies on similar chlorinated PAHs and other organic molecules demonstrate that these calculations provide vital information about electron donating and accepting capabilities researchgate.netresearchgate.net. For example, related studies on other complex aromatic systems have reported HOMO energies around -5.0 eV and LUMO energies around -2.1 eV thieme-connect.de.

Modeling of Rearrangement Mechanisms (e.g., Stone–Thrower–Wales)

Rearrangement mechanisms are important for understanding the chemical transformations and stability of organic molecules, especially under thermal or catalytic conditions. The Stone–Thrower–Wales (STW) rearrangement is a well-known phenomenon in carbon-based materials like graphene and carbon nanotubes, involving the rotation of a bond within a pyrene-like region, leading to the formation of five- and seven-membered rings from adjacent six-membered rings wikipedia.org. This rearrangement can significantly impact the material's properties wikipedia.org. While specific computational modeling of the Stone–Thrower–Wales rearrangement directly applied to this compound was not identified in the literature search, the principles of such rearrangements are relevant to the broader field of PAH chemistry and can influence the stability and reactivity of complex aromatic systems wikipedia.orgresearchgate.net.

Quantitative Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Property Relationship (QSPR) models establish mathematical correlations between a molecule's structural features (descriptors) and its physical or chemical properties imist.manih.govresearchgate.netconicet.gov.ar. These models are valuable for predicting properties of new or uncharacterized compounds, aiding in material design and risk assessment imist.maresearchgate.net. QSPR studies typically involve generating a large set of molecular descriptors, followed by statistical analysis and validation to build predictive models imist.maconicet.gov.ar. Although QSPR is a widely applied methodology in chemistry, specific QSPR models developed for this compound were not found in the reviewed literature.

Spectroscopic Techniques for Structural Elucidation and Electronic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of synthesized compounds and for probing their electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for elucidating molecular structures mnstate.edu. ¹H NMR provides information about the number of different types of protons, their chemical environments (chemical shifts), their relative quantities (integration), and their neighboring protons (splitting patterns) mnstate.edu. ¹³C NMR offers complementary information about the carbon skeleton of the molecule mnstate.edu. For this compound, NMR spectroscopy would be used to confirm the presence and positions of hydrogen and carbon atoms, thereby verifying the correct isomer and purity of the synthesized compound rsc.orgrsc.orgnih.gov. While general NMR data acquisition methods and principles are well-documented mnstate.edursc.orgsigmaaldrich.com, and predicted NMR data is mentioned for 9-Chlorophenanthrene guidechem.com, specific experimental ¹H and ¹³C NMR spectral data (chemical shifts, multiplicities, coupling constants) for this compound were not explicitly detailed in the searched literature. PubChem nih.gov and Guidechem guidechem.com indicate that NMR spectra are available or can be predicted.

Data Tables

Table 1: Computed Properties of this compound

| Property | Value | Source/Methodology | Notes |

| Molecular Formula | C₁₄H₉Cl | PubChem nih.gov, NIST nist.gov, Guidechem guidechem.com | |

| Molecular Weight | 212.674 g/mol | PubChem nih.gov, Guidechem guidechem.com | Computed |

| CAS Registry Number | 947-72-8 | PubChem nih.gov, NIST nist.gov, Guidechem guidechem.com | |

| IUPAC Standard InChI | InChI=1S/C14H9Cl/... | PubChem nih.gov, NIST nist.gov | Computed |

| IUPAC Standard InChIKey | CJWHZQNUDAJJSB-UHFFFAOYSA-N | PubChem nih.gov, NIST nist.gov | Computed |

| Kovats Retention Index | 2012.7 | PubChem nih.gov | Standard non-polar, Experimental (GC-MS) |

Note: Specific experimental ¹H and ¹³C NMR chemical shifts, HOMO-LUMO energies, and QSPR model parameters for this compound were not found in the reviewed literature.

Compound List:

this compound

Mass Spectrometry (e.g., High-Resolution MALDI-TOF MS)

Mass spectrometry is a crucial technique for determining the molecular weight and identifying fragmentation patterns of compounds like this compound. High-resolution Mass Spectrometry, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), provides precise mass measurements, allowing for unambiguous molecular formula determination. The presence of chlorine in this compound is readily identified through its characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a distinctive M+2 peak in the mass spectrum, which is about one-third the height of the molecular ion peak (M) chemguide.co.ukyoutube.com. For this compound (C₁₄H₉Cl), the monoisotopic mass is approximately 206.039 Da nih.gov. High-resolution techniques can also reveal characteristic fragmentation patterns, providing further structural information by analyzing the masses of fragment ions produced when the molecule breaks apart under ionization iitd.ac.inslideshare.net. For instance, fragmentation of aromatic compounds often occurs at benzylic carbons or through rearrangements iitd.ac.inslideshare.net.

Table 1: Key Mass Spectrometry Data for this compound (Illustrative)

| Parameter | Value (Da) | Description |

| Monoisotopic Mass | ~206.039 | Exact mass of the molecule considering only the most abundant isotopes. |

| Molecular Ion (M) | ~206 | Peak corresponding to the intact molecule, primarily from ³⁵Cl. |

| M+2 Peak | ~208 | Peak corresponding to the molecule containing ³⁷Cl, ~1/3 intensity of M. |

| Fragmentation Ion Example 1 | ~171 | Indicative of loss of a chlorine atom (M - Cl). |

| Fragmentation Ion Example 2 | ~205 | Indicative of loss of a hydrogen atom (M - H). |

Note: Specific fragmentation ions and their m/z values would be determined experimentally.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption and Emission Spectroscopy

UV-Vis-NIR spectroscopy is employed to study the electronic transitions within the this compound molecule, providing insights into its conjugated π-electron system. The absorption spectrum reveals characteristic wavelengths (λmax) at which the molecule absorbs light, typically in the UV region for phenanthrene (B1679779) derivatives. These absorption bands are related to π-π* electronic transitions within the aromatic rings researchgate.netshimadzu.com. The presence of the chlorine atom can subtly influence these electronic transitions, potentially causing a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima compared to unsubstituted phenanthrene, depending on its electronic interaction with the aromatic system shimadzu.com. Emission spectroscopy (fluorescence or phosphorescence) can further characterize the photophysical properties, revealing the wavelengths at which the molecule emits light after excitation researchgate.netresearchgate.net. Research on similar phenanthrene derivatives indicates absorption bands typically in the range of 250-380 nm, with molar absorptivities (ε) in the order of 10⁴-10⁵ M⁻¹cm⁻¹ researchgate.net. While specific emission data for this compound is not detailed in the provided search results, such studies would typically report emission maxima (λem) and fluorescence lifetimes.

Table 2: Illustrative UV-Vis Absorption Data for this compound

| Parameter | Value (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Description |

| Absorption Maxima 1 | ~250-275 | ~69,200 - 93,900 | Strong absorption, likely π-π* transitions. |

| Absorption Maxima 2 | ~275 | (Shoulder) | Additional absorption band or shoulder. |

| Absorption Maxima 3 | ~300-380 | (Less intense bands) | Extended π-system absorption. |

Note: These values are representative for phenanthrene derivatives and may vary for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, researchers can elucidate its precise molecular geometry, including bond lengths, bond angles, and molecular conformation. This method also reveals how molecules pack together in the crystal lattice, providing information about intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's bulk properties xtalpi.comdrawellanalytical.commdpi.comwordpress.com. While specific crystallographic data (e.g., unit cell parameters, space group, atomic coordinates) for this compound are not detailed in the provided search results, X-ray crystallography is a standard method for obtaining such detailed structural information for organic molecules.

Table 3: Typical X-ray Crystallography Parameters

| Parameter | Unit | Example Value (for a similar compound) | Description |

| Crystal System | - | Triclinic | Describes the symmetry of the crystal lattice. |

| Space Group | - | P-1 | Defines the symmetry operations within the unit cell. |

| Unit Cell Parameter 'a' | Å | 5.9308(2) | Length of the unit cell along the a-axis. |

| Unit Cell Parameter 'b' | Å | 10.9695(3) | Length of the unit cell along the b-axis. |

| Unit Cell Parameter 'c' | Å | 14.7966(4) | Length of the unit cell along the c-axis. |

| Angle 'α' | ° | 100.5010(10) | Angle between the b and c axes. |

| Angle 'β' | ° | 98.6180(10) | Angle between the a and c axes. |

| Angle 'γ' | ° | 103.8180(10) | Angle between the a and b axes. |

| Volume (V) | ų | 900.07(5) | Volume of the unit cell. |

| Density | g/cm³ | 1.573 | Mass per unit volume of the crystalline material. |

X-ray Absorption Near-Edge Structure (XANES) for Chlorine Speciation

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, particularly at the chlorine K-edge, is a powerful technique for determining the chemical state, oxidation state, and local coordination environment of chlorine atoms within a sample acs.orgnih.govresearchgate.net. For this compound, XANES analysis can confirm the presence of a carbon-chlorine (C-Cl) bond and differentiate it from inorganic chloride species. In XANES spectra, different chemical environments of chlorine result in distinct absorption features and peak positions. For instance, aromatic C-Cl bonds typically show absorption peaks at lower energies (around 2821.1 eV) compared to inorganic chlorides acs.org. By comparing the XANES spectrum of a sample containing this compound to spectra of known chlorine-containing standards (e.g., inorganic chlorides, aromatic chlorides, aliphatic chlorides), one can perform linear combination fitting (LCF) to quantify the proportions of different chlorine species present acs.orgnih.gov. This is particularly valuable in environmental samples where this compound might be present alongside other chlorinated compounds or inorganic salts. The technique is non-destructive and can be applied to solid samples nih.gov.

Table 4: Chlorine Speciation by XANES Spectroscopy (Illustrative)

| Chlorine Species | Typical Cl K-edge XANES Peak Position (eV) | Description |

| Inorganic Chloride | ~2822 - 2825 | Represents ionic chlorine (e.g., NaCl). |

| Aromatic C-Cl | ~2821.2 ± 0.1 | Characteristic of chlorine bonded to an aromatic carbon atom. |

| Aliphatic C-Cl | ~2820.5 | Characteristic of chlorine bonded to an aliphatic carbon atom. |

| This compound | ~2821.1 (expected for aromatic C-Cl) | Expected peak position for the C-Cl bond in this compound. |

Compound List:

this compound

Phenanthrene

³⁵Cl

³⁷Cl

Chlorobenzene

9,10-dichloroanthracene (B1293567)

2-Monochloroanthracene

NaCl (Sodium Chloride)

3-chloropropionic acid

chlorophenol red

PVC (Polyvinyl Chloride)

Polychlorinated dibenzo-p-dioxins (PCDDs)

Polychlorinated dibenzofurans (PCDFs)

Polychlorinated biphenyls (PCBs)

Chlorinated pesticides

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs)

Benzo[a]pyrene

Benzo[a]anthracene

Fluoranthene

Pyrene

Benzo[b+j+k]fluoranthene

Indeno[1,2,3-cd]pyrene

Benzo[g,h,i]pyrene

6-ClBaP (6-Chlorobenzo[a]pyrene)

1-ClPy (1-Chloropyrene)

7-ClBaA (7-Chlorobenzo[a]anthracene)

ClPhe (Chlorophenanthrene)

ClFluor (Chlorofluoranthene)

7-chlorobenz[a]anthracene

2-Chlorophenanthrene

9-Chlorophenanthrene

3-Chlorophenanthrene-9,10-dione

Environmental Chemistry and Degradation Mechanisms of Chlorophenanthrenes

Photochemical Transformation Pathways

Photochemical processes play a significant role in the environmental degradation of ClPAHs. These pathways involve the absorption of light energy, leading to molecular transformations.

Kinetics of Photolysis in Environmental Models

The degradation of ClPAHs, including chlorophenanthrenes, in environmental matrices generally follows first-order reaction kinetics innocua.netnih.govacs.orgacs.orgcapes.gov.br. Studies simulating atmospheric photoreactions have shown that ClPAHs decay according to pseudo-first-order kinetics, with their photostabilities varying based on their molecular structure and the number and position of chlorine substituents innocua.netnih.govcopernicus.org. For instance, chlorophenanthrenes (ClPhe) have demonstrated higher photolysis rates compared to their parent compound, phenanthrene (B1679779), in certain models nih.gov. The relative photostability of various ClPAHs has been observed to increase in the order: 6-chlorobenzo[a]pyrene (B1618961) (6-ClBaP) < 1-chloropyrene (B1222765) (1-ClPy) < 7-chlorobenz[a]anthracene (7-ClBaA) < chlorophenanthrenes (ClPhe) < chlorofluoranthene (ClFluor) innocua.netacs.orgacs.org. While specific rate constants for 4-chlorophenanthrene are not detailed in the available literature, the general trend indicates that its photolysis is influenced by its specific structure and the environmental medium nih.gov. The estimated photodegradation half-life of phenanthrene in sunlight in pure water is approximately 10.3 hours nih.gov.

Table 1: Relative Photolysis Rates and Stabilities of Chlorophenanthrenes and Related PAHs

| Compound | Relative Photolysis Rate/Stability | Notes | Reference |

| Chlorophenanthrenes (ClPhe) | Higher than parent phenanthrene | Simulated atmospheric conditions; Pseudo-first-order kinetics | nih.gov |

| Chlorofluoranthene (ClFluor) | More stable than parent fluoranthene | Simulated atmospheric conditions; Pseudo-first-order kinetics | nih.gov |

| Phenanthrene (Phe) | ~10.3 h half-life | Sunlight, pure water; Direct photolysis | nih.gov |

| 6-ClBaP | Less stable | Relative to other ClPAHs; Pseudo-first-order kinetics | innocua.netacs.orgacs.org |

| 1-ClPy | Moderately stable | Relative to other ClPAHs; Pseudo-first-order kinetics | innocua.netacs.orgacs.org |

| 7-ClBaA | Moderately stable | Relative to other ClPAHs; Pseudo-first-order kinetics | innocua.netacs.orgacs.org |

| Cl-Phe | More stable than 1-ClPy, 7-ClBaA | Relative to other ClPAHs; Pseudo-first-order kinetics | innocua.netacs.orgacs.org |

| Cl-Fluor | Most stable | Relative to other listed ClPAHs; Pseudo-first-order kinetics | innocua.netacs.orgacs.org |

Mechanisms of Photo-Induced Oxidative Degradation

The photochemical degradation of chlorophenanthrenes involves complex mechanisms, often initiated by the absorption of light. A primary pathway involves the initial abstraction of chlorine atoms, followed by subsequent oxidative degradation processes innocua.netacs.orgacs.orgacs.org. Reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are known to play roles in the degradation of PAHs in the environment copernicus.orgresearchgate.net. The substitution of hydrogen or chlorine atoms by •OH can influence the subsequent steps, potentially leading to ring-opening, further oxidation, or hydrolysis copernicus.org. While the specific degradation products of this compound are not detailed, these photo-induced processes generally result in the formation of more polar compounds innocua.net.

Influence of Wavelength and Energy Transfer Processes

The efficiency of photochemical degradation is significantly influenced by the wavelength of light absorbed. Studies indicate that degradation rates increase with shorter irradiation wavelengths researchgate.net. Energy transfer processes are also critical in photochemistry, where excited molecules can transfer energy to acceptor molecules through radiative or non-radiative pathways fiveable.mewhiterose.ac.ukwordpress.comossila.comunirioja.es. Photosensitizers, for example, absorb light and facilitate energy transfer, often via triplet-triplet energy transfer, to initiate chemical reactions ossila.comunirioja.es. While direct evidence for specific energy transfer mechanisms involving this compound is limited, these processes are fundamental to the photochemistry of PAHs researchgate.net. Additionally, the presence of chloride ions can affect photolysis rates, potentially enhancing them through increased singlet oxygen production syr.edu.

Formation in Environmental Systems and Reaction with Chlorinating Agents

Chlorophenanthrenes can be formed through both direct industrial processes and secondary reactions in various environmental compartments.

Chlorination of Polycyclic Aromatic Hydrocarbons in Aqueous Media

In aquatic environments, PAHs, including phenanthrene, can undergo chlorination, leading to the formation of ClPAHs. This process is particularly relevant in water treatment systems where chlorination is used for disinfection researchgate.netjst.go.jpresearchgate.net. PAHs can react with chlorinating agents such as hypochlorous acid (HOCl) or chlorine gas, resulting in the substitution of hydrogen atoms with chlorine researchgate.netresearchgate.netjst.go.jpresearchgate.netchemicalbook.innih.govmdpi.com. The extent and nature of chlorination are influenced by factors such as the pH of the water and the concentration of chlorine jst.go.jp. For instance, chlorination of phenanthrene at lower pH (<4) can yield 9-chlorophenanthrene, while higher pH conditions (>8.8) can lead to the formation of oxygenated and hydroxylated derivatives chemicalbook.in. These reactions can result in the presence of monochlorophenanthrenes and dichlorophenanthrenes in treated water jst.go.jpresearchgate.netchemicalbook.inresearchgate.net.

Table 2: Formation of Chlorophenanthrenes during Aqueous Chlorination of Phenanthrene

| Parent PAH | Chlorinating Agent | Conditions | Products (including Chlorophenanthrenes) | Reference |

| Phenanthrene | Chlorine gas / HOCl | pH < 4 | 9-chlorophenanthrene, phenanthrene-9,10-dione | chemicalbook.in |

| Phenanthrene | HOCl | pH > 8.8 | Phenanthrene-9,10-oxide, phenanthrene-9,10-dione, 9,10-dihydrophenanthrenediol | chemicalbook.in |

| Phenanthrene | Chlorine | Water disinfection | Monochlorophenanthrenes, dichlorophenanthrenes | researchgate.netjst.go.jpresearchgate.netchemicalbook.in |

Secondary Formation in Atmospheric Processes

Chlorophenanthrenes are also found as atmospheric pollutants, often associated with particulate matter acs.orgcopernicus.orgacs.org. Their presence in the atmosphere is frequently attributed to secondary reactions involving chlorine atoms or other atmospheric oxidants innocua.netacs.orgresearchgate.net. Industrial processes, such as chemical manufacturing, as well as combustion from sources like vehicle exhaust and incineration, are identified as significant origins of ClPAHs in the atmosphere innocua.netresearchgate.netontosight.aiacs.orgnih.gov. In the atmosphere, ClPAHs can undergo transformation, with photolysis being a key degradation pathway doi.org. Heterogeneous reactions occurring on the surface of airborne particles, influenced by factors such as humidity, temperature, and the presence of reactive oxygen species, also contribute to their environmental fate copernicus.org.

Compound List:

this compound

Chlorophenanthrenes (ClPhe)

Phenanthrene (Phe)

6-Chlorobenzo[a]pyrene (6-ClBaP)

1-Chloropyrene (1-ClPy)

7-Chlorobenz[a]anthracene (7-ClBaA)

Chlorofluoranthene (ClFluor)

9-Chlorophenanthrene

Dichlorophenanthrenes

Advanced Analytical Methodologies for Chlorophenanthrene Detection and Quantification in Complex Matrices

Chromatographic Separation Techniques

Chromatographic separation is a cornerstone of the analytical process for 4-Chlorophenanthrene, enabling its isolation from a multitude of other compounds present in a sample. The choice of chromatographic technique is critical and is largely dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

Gas chromatography (GC) is a powerful and widely employed technique for the separation of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. For chlorinated polycyclic aromatic hydrocarbons (ClPAHs) like this compound, GC offers high resolution and efficiency.

The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC-MS provides both separation and structural identification of the analyte. The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint. For the analysis of ClPAHs, GC-MS is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. nih.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it a suitable option for the detection of this compound. It operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes.

Flame Photometric Detector (FPD): While primarily used for sulfur- and phosphorus-containing compounds, the FPD can also be adapted for the detection of halogenated compounds under specific conditions.

A study on the simultaneous detection of ClPAHs and their parent PAHs in wastewater utilized gas chromatography-electron ionization mass spectrometry in selected ion monitoring mode. The compounds were effectively separated on a DB-17ms column. nih.gov For similar compounds, such as chlorinated phenols, GC-MS methods have been developed in accordance with U.S. EPA Method 528 for their analysis in drinking water. thermofisher.com

| Parameter | Typical Value/Condition for Related Compound Analysis |

| GC Column | DB-5MS or DB-17ms (30-60 m length, 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 280-300 °C |

| Oven Temperature Program | Initial temperature of 60-100 °C, ramped to 300-320 °C |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-performance liquid chromatography (HPLC) is another powerful separation technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and the separation is based on the hydrophobic interactions of the analytes with the stationary phase.

Fluorescence detection (FLD) is an exceptionally sensitive and selective detection method for fluorescent compounds. hplc.eu Many PAHs, including phenanthrene (B1679779), are naturally fluorescent, and it is anticipated that this compound would also exhibit fluorescence, making HPLC-FLD a highly effective analytical technique. The selectivity of FLD arises from the fact that only a limited number of compounds fluoresce, and the sensitivity is due to the low background signal. hplc.euenv.go.jp By selecting specific excitation and emission wavelengths, the selectivity and sensitivity for the target analyte can be maximized.

For the analysis of a mixture of 16 PAHs, a method utilizing online solid-phase extraction coupled with UHPLC and fluorescence detection demonstrated excellent sensitivity and reproducibility. perlan.com.pl The excitation and emission wavelengths can be programmed to change during the chromatographic run to optimize the detection of each eluting compound.

| Parameter | Typical Value/Condition for Related Compound Analysis |

| HPLC Column | C18 reversed-phase (e.g., 150 mm length, 4.6 mm i.d., 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 - 1.5 mL/min |

| FLD Excitation Wavelength | Typically in the range of 240-280 nm for phenanthrene-like structures |

| FLD Emission Wavelength | Typically in the range of 340-380 nm for phenanthrene-like structures |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and precise quantification of this compound. Its ability to provide molecular weight and structural information with high specificity and sensitivity makes it superior to many other detection methods.

Tandem mass spectrometry, or MS/MS, adds another dimension of selectivity and is particularly useful for analyzing complex samples where chromatographic co-elution might be an issue. In an MS/MS experiment, a precursor ion (typically the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to lower detection limits.

For the analysis of phenolic PAH metabolites, a high-performance liquid chromatographic method with tandem mass spectrometric detection (LC-MS/MS) has been successfully developed and validated. researchgate.net This approach provided the necessary specificity and sensitivity for quantification in complex biological matrices like urine. researchgate.net While specific fragmentation pathways for this compound are not widely published, they can be predicted based on the fragmentation of similar chlorinated aromatic compounds, which often involves the loss of chlorine and fragmentation of the aromatic ring system.

| Parameter | Typical Value/Condition for Related Compound Analysis |

| Ionization Mode | Electron Ionization (EI) for GC-MS/MS; Electrospray Ionization (ESI) for LC-MS/MS |

| Precursor Ion (Q1) | Molecular ion ([M]+) of this compound |

| Collision Gas | Argon or Nitrogen |

| Product Ions (Q3) | Specific fragment ions resulting from the collision-induced dissociation of the precursor ion |

| Acquisition Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

A significant analytical challenge in the analysis of chlorinated PAHs is the presence of numerous isomers. Different isomers can have similar chromatographic retention times and identical nominal mass spectra, making their individual identification and quantification difficult with low-resolution mass spectrometry. High-resolution mass spectrometry (HRMS) can overcome this challenge by providing highly accurate mass measurements (typically with an error of less than 5 ppm). This level of accuracy allows for the determination of the elemental composition of an ion, which can help to differentiate between isomers and distinguish them from isobaric interferences.

For the analysis of chlorinated polycyclic aromatic hydrocarbons, a method was developed using a double-focusing mass spectrometer with a resolution of greater than 10,000. d-nb.info This high resolution was crucial for the selective detection of Cl-PAHs in various complex matrices. d-nb.info When coupled with comprehensive two-dimensional gas chromatography (GC×GC), HRMS provides an exceptionally powerful tool for the separation and identification of a wide range of PAC isomers.

| Parameter | Typical Value/Condition for Related Compound Analysis |

| Mass Spectrometer Type | Time-of-Flight (TOF), Orbitrap, or Double-Focusing Magnetic Sector |

| Mass Resolution | > 10,000 (FWHM) |

| Mass Accuracy | < 5 ppm |

| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Data Analysis | Extraction of exact mass chromatograms for specific elemental compositions |

Sample Preparation and Extraction Protocols for Environmental Samples

The successful analysis of this compound in environmental samples is highly dependent on the initial sample preparation and extraction steps. The primary goals of these protocols are to isolate the analyte from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level that is detectable by the analytical instrument.

Common extraction techniques for solid and semi-solid matrices like soil, sediment, and sludge include:

Soxhlet Extraction: A classical and robust method involving continuous extraction with an organic solvent.

Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction efficiency by disrupting the sample matrix. researchgate.netlcms.czvurup.sksccwrp.orgnsf.govmdpi.commdpi.comscielo.br This method is generally faster and requires less solvent than Soxhlet extraction. researchgate.net

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time.

For aqueous samples such as industrial wastewater, the most common extraction methods are:

Liquid-Liquid Extraction (LLE): The sample is partitioned between the aqueous phase and an immiscible organic solvent. chromatographyonline.comwalisongo.ac.idnih.govresearchgate.net The choice of solvent is critical for efficient extraction.

Solid-Phase Extraction (SPE): The aqueous sample is passed through a solid sorbent material that retains the analyte. perlan.com.pldphen1.comscirp.orgthermofisher.com The analyte is then eluted with a small volume of an organic solvent. SPE is a versatile technique that can be used for cleanup, concentration, and solvent exchange. dphen1.comscirp.org

Following the initial extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques such as column chromatography with adsorbents like silica gel or alumina, or by employing more selective SPE cartridges.

| Matrix | Extraction Technique | Key Parameters | Typical Recovery (%) for Related Compounds |

| Soil/Sediment | Ultrasonic-Assisted Extraction | Solvent: Hexane/Acetone (1:1); Extraction Time: 15-30 min | 70-110 |

| Soil/Sediment | Pressurized Liquid Extraction | Solvent: Dichloromethane; Temperature: 100 °C; Pressure: 1500 psi | 80-115 |

| Wastewater | Liquid-Liquid Extraction | Solvent: Dichloromethane or Hexane; pH adjustment | 75-105 |

| Wastewater | Solid-Phase Extraction | Sorbent: C18 or Polymeric; Elution Solvent: Acetonitrile/Dichloromethane | 85-110 |

Adsorption and Desorption Techniques

Adsorption and desorption principles are fundamental to the extraction and pre-concentration of this compound from complex matrices. These processes are primarily exploited in solid-phase extraction (SPE), a widely used sample preparation technique that isolates analytes from a liquid sample by adsorbing them onto a solid sorbent. youtube.comyoutube.com

The selection of the sorbent is critical and is dictated by the physicochemical properties of this compound, which, as a chlorinated polycyclic aromatic hydrocarbon (CPAH), is nonpolar and hydrophobic. Therefore, sorbents with nonpolar characteristics, such as C18 (octadecyl-bonded silica), are commonly employed. The mechanism of retention on such sorbents is based on van der Waals forces, a form of physical adsorption (physisorption). mdpi.com In contrast, chemisorption, which involves the formation of stronger chemical bonds between the analyte and the sorbent, is less common for CPAH analysis. epa.gov

The SPE process involves a sequence of steps:

Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible interaction with the sample. phenomenex.com

Loading: The sample containing this compound is passed through the sorbent bed, where the analyte adsorbs to the solid phase.

Washing: Interfering compounds with weaker affinity for the sorbent are washed away with a suitable solvent, while this compound remains bound.

Elution: A strong organic solvent is used to disrupt the adsorbent-analyte interactions and desorb the this compound, which is then collected in a concentrated form. phenomenex.com

The efficiency of the adsorption and desorption steps is influenced by several factors, including the sample pH, the flow rate of the sample and solvents, and the choice of elution solvent. For instance, the adsorption of similar hydrophobic compounds like PAHs and PCBs has been shown to be dependent on the properties of both the analyte (e.g., degree of chlorination) and the adsorbent material. mdpi.comresearchgate.net

Below is an interactive table summarizing common sorbents used for the solid-phase extraction of nonpolar compounds like this compound.

| Sorbent Material | Interaction Mechanism | Typical Elution Solvent | Application Notes |

| C18 (Octadecyl) | Reversed-phase (van der Waals forces) | Acetonitrile, Methanol, Hexane | Widely used for extracting hydrophobic compounds from aqueous matrices. |

| Florisil® | Normal-phase (adsorption) | Petroleum ether, Hexane | A magnesium silicate gel effective for separating chlorinated pesticides and related compounds. epa.gov |

| Silica Gel | Normal-phase (adsorption) | Dichloromethane, Hexane | Used for the clean-up of extracts to remove polar interferences. |

| Alumina | Normal-phase (adsorption) | Dichloromethane, Hexane | Employed for the fractionation of complex mixtures. |

Clean-up and Concentration Procedures

Following initial extraction, the sample extract often requires further purification to remove co-extracted matrix components that could interfere with the final analysis. This clean-up step is crucial for achieving low detection limits and ensuring the longevity of analytical instrumentation. epa.gov

Several techniques are employed for the clean-up of extracts containing chlorinated hydrocarbons:

Column Chromatography: This is a widely used technique where the sample extract is passed through a column packed with an adsorbent like silica gel or Florisil®. epa.gov The separation is based on the differential adsorption of the analytes and interfering compounds. For instance, a Florisil® column can be used to separate chlorinated hydrocarbons from other co-extractives. The process involves pre-eluting the column, loading the sample, and then eluting the target analytes with a suitable solvent. epa.gov

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly effective for removing high-molecular-weight interferences, such as lipids, from fatty samples. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the analysis of a wide range of contaminants in food and environmental samples. It involves an initial extraction with a solvent like acetonitrile, followed by a dispersive solid-phase extraction (dSPE) step for clean-up. nih.gov In the dSPE step, sorbents such as C18 and Z-Sep are used to remove interfering substances. nih.gov

After clean-up, the extract is typically concentrated to increase the analyte concentration to a level suitable for detection. This is often achieved by evaporating the solvent using a gentle stream of nitrogen or a Kuderna-Danish concentrator. epa.gov

The following interactive table provides a comparison of different clean-up procedures applicable to the analysis of this compound.

| Clean-up Technique | Principle | Target Interferences | Advantages | Disadvantages |

| Silica SPE | Adsorption Chromatography | Polar compounds | Good for removing polar interferences from nonpolar analytes. nih.gov | May require solvent exchange. |

| Florisil® Column | Adsorption Chromatography | Chlorinated pesticides, PCBs | Effective for a specific class of compounds. epa.gov | Can be labor-intensive. |

| dSPE with C18 | Reversed-phase Partitioning | Lipids, nonpolar interferences | Fast and uses small amounts of solvent. nih.gov | Sorbent selection is critical. |

| dSPE with Z-Sep | Reversed-phase and ion-exchange | Lipids, pigments | Provides enhanced clean-up for fatty matrices. nih.gov | Can be more expensive than other dSPE sorbents. |

Spectroscopic and Other Advanced Detection Principles

The instrumental analysis of this compound relies on highly sensitive and selective detection techniques, which are typically coupled with a chromatographic separation method.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of this compound and other chlorinated PAHs. d-nb.infonih.gov Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. wisdomlib.org Following separation, the eluting compounds enter the mass spectrometer.

In the mass spectrometer, molecules are ionized, most commonly by Electron Ionization (EI) . In EI, high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M+) and characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured by a mass analyzer. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. For 9-Chlorophenanthrene, a close isomer of this compound, the molecular ion would be observed at an m/z corresponding to its molecular weight. nist.gov

To enhance sensitivity and selectivity, Selected Ion Monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the target analyte, rather than scanning the entire mass range. nih.gov This significantly improves the signal-to-noise ratio, allowing for the detection of trace levels of the compound.

Tandem Mass Spectrometry (MS/MS) offers an even higher degree of selectivity and is particularly useful for complex matrices. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in a second mass analyzer. This technique, also known as selected reaction monitoring (SRM), provides very high specificity and reduces matrix interference. researchgate.net

Other detection principles that can be used in conjunction with GC include:

Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, such as chlorinated hydrocarbons. It is a selective detector that can provide low detection limits for compounds like this compound. epa.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can help in the unambiguous identification of the elemental composition of an analyte, further confirming its identity.

The choice of the detection principle depends on the specific requirements of the analysis, such as the required detection limits, the complexity of the sample matrix, and the desired level of confidence in the identification.

Below is an interactive table summarizing advanced detection principles for this compound.

| Detection Principle | Ionization/Detection Method | Key Features |

| Mass Spectrometry (MS) | Electron Ionization (EI) | Provides a characteristic fragmentation pattern for structural elucidation. nist.gov |

| Selected Ion Monitoring (SIM) | Mass filtering | Enhances sensitivity by monitoring specific ions. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Collision-Induced Dissociation | High selectivity and reduced matrix effects. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | N/A | Provides accurate mass measurements for formula confirmation. |

| Electron Capture Detector (ECD) | Electron capture | High sensitivity for halogenated compounds. epa.gov |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Future research should focus on designing and implementing synthetic methodologies for 4-Chlorophenanthrene and its derivatives that prioritize selectivity, efficiency, and environmental sustainability. This includes exploring greener reaction conditions, reducing the use of hazardous reagents, and improving atom economy. Investigating catalytic systems that can precisely control the regioselectivity of chlorination on the phenanthrene (B1679779) core would be highly beneficial. Furthermore, the development of scalable and cost-effective synthesis routes is crucial for providing research-grade materials for further toxicological and environmental fate studies.

Exploration of Advanced Materials Applications Derived from this compound Frameworks

The rigid, planar structure of the phenanthrene core, functionalized with a chlorine atom, offers potential as a building block for novel advanced materials. Research could explore the incorporation of the this compound moiety into conjugated polymers, organic semiconductors, or luminescent materials. Understanding how the specific substitution pattern influences electronic properties, molecular packing, and intermolecular interactions will be key to designing materials with tailored functionalities for applications in organic electronics, sensors, or optoelectronic devices.

Refined Understanding of Environmental Transformation Pathways and Fate Modeling

A deeper understanding of how this compound transforms in various environmental compartments (soil, water, air) is essential. This involves elucidating the specific abiotic (e.g., photolysis, hydrolysis) and biotic (e.g., microbial degradation) pathways. Research should aim to identify intermediate degradation products and the ultimate mineralization products. Developing robust fate models that accurately predict the persistence, mobility, and distribution of this compound in the environment, considering factors like soil organic matter content, pH, and microbial activity, will be critical for risk assessment.

Integration of Computational Chemistry for Predictive Environmental Behavior

Computational chemistry offers powerful tools for predicting the environmental behavior of this compound. Quantum chemical calculations can provide insights into its reactivity, susceptibility to degradation, and potential for bioaccumulation (e.g., estimating LogP values). Molecular modeling and quantitative structure-activity relationship (QSAR) studies can help predict its partitioning behavior in different environmental media and its interactions with biological systems. Integrating these computational approaches with experimental data will enable more accurate forecasting of its environmental fate and potential ecological impact.

Innovation in Analytical Techniques for Trace Analysis in Complex Environmental Samples

Continued innovation in analytical chemistry is vital for the accurate and sensitive detection of this compound at ultra-trace levels in diverse and complex environmental matrices. This includes developing more selective sample preparation techniques to reduce matrix interference, improving chromatographic separation efficiency to resolve isomers and co-contaminants, and enhancing detector sensitivity. Research into novel detection methods, such as advanced mass spectrometry techniques (e.g., high-resolution mass spectrometry, ion mobility spectrometry-mass spectrometry) or the development of specific sensor technologies, could significantly advance our ability to monitor and understand the presence and distribution of this compound.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 4-Chlorophenanthrene, and what alternative methods can address these?

- Answer : Traditional synthesis routes, such as reacting 4-keto-1,2,3,4-tetrahydrophenanthrene with phosphorus pentachloride followed by dehydrogenation, have yielded phenanthrene-dominated mixtures rather than pure this compound . Alternative approaches may include optimizing reaction conditions (e.g., temperature, catalysts) or exploring photolytic pathways. Researchers should employ NMR spectroscopy to monitor reaction intermediates and confirm structural integrity, noting unusual signals (e.g., δ -0.25 for aromatic hydrogens) that may indicate side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : While specific toxicity data for this compound is limited, structurally similar chlorinated aromatics (e.g., 3-Chlorophenanthrene) are classified under acute toxicity categories (oral/dermal/inhalation, Category 4) . Researchers must use fume hoods, wear PPE (gloves, lab coats), and follow protocols for skin/eye exposure (e.g., rinsing with water for 15 minutes). Waste should be stored in labeled containers for professional disposal .

Q. How can researchers characterize the physicochemical properties of this compound?

- Answer : Key properties include molecular weight (212.68 g/mol for 3-Chlorophenanthrene analogs), solubility in organic solvents, and reactivity under oxidation/reduction conditions . Gas chromatography-mass spectrometry (GC-MS) and NMR are essential for purity assessment. Reference standards from PubChem or EPA DSSTox can validate analytical results .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or byproduct formation be resolved in this compound studies?

- Answer : Contradictions in synthesis outcomes (e.g., phenanthrene vs. This compound yields) require systematic analysis of reaction parameters (e.g., stoichiometry, catalyst activity). Researchers should cross-validate findings using multiple characterization techniques (HPLC, NMR) and compare results with literature benchmarks. Iterative refinement of methods, guided by principles of qualitative research contradiction analysis, ensures reproducibility .

Q. What advanced methodologies can elucidate the bioaccumulative potential or environmental persistence of this compound?